molecular formula C15H22BrN3O2 B2646373 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one CAS No. 2380178-06-1

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one

Cat. No. B2646373
CAS RN: 2380178-06-1
M. Wt: 356.264
InChI Key: DPIRXIXIDMJUEV-UHFFFAOYSA-N
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Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one, also known as BPO-27, is a synthetic compound that has been studied for its potential use in treating cancer. The compound was first synthesized in 2011 and has since been the subject of several scientific studies. In

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one is not fully understood. However, it has been shown to inhibit the activity of the enzyme pyruvate kinase M2 (PKM2), which is involved in the Warburg effect. The Warburg effect is a metabolic pathway that is commonly found in cancer cells and is characterized by increased glucose uptake and lactate production. By inhibiting PKM2, 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one disrupts the Warburg effect and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce glucose uptake and lactate production. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has also been shown to reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one in lab experiments is its specificity for PKM2. This allows researchers to study the effects of inhibiting PKM2 without affecting other metabolic pathways. However, one limitation of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one involves a multi-step process that starts with the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidine. This reaction produces 4-(5-bromopyrimidin-2-yl)piperidine, which is then reacted with 3,3-dimethylbutan-1-one to produce 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one. The final product is purified using column chromatography.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)8-13(20)19-6-4-12(5-7-19)21-14-17-9-11(16)10-18-14/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIRXIXIDMJUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one

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